

Physicochemical properties of 8-Bromo-4-methylquinazoline

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Compound of Interest

Compound Name: **8-Bromo-4-methylquinazoline**

Cat. No.: **B1403418**

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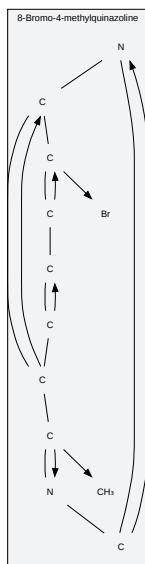
An In-depth Technical Guide to the Physicochemical Properties of **8-Bromo-4-methylquinazoline**

This guide provides a comprehensive technical overview of the core physicochemical properties of **8-Bromo-4-methylquinazoline**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous quinazoline derivatives and establishes robust, field-proven protocols for the empirical determination of its key characteristics. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a self-validating approach to its characterization.

Introduction and Molecular Identity

8-Bromo-4-methylquinazoline is a substituted quinazoline. The quinazoline ring system is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to interact with a wide range of biological targets.^[1] The introduction of a bromine atom at the 8-position and a methyl group at the 4-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties critical for its application in drug discovery programs.

Molecular Structure:

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Caption: Molecular structure of **8-Bromo-4-methylquinazoline**.

Table 1: Compound Identification

Identifier	Value	Source
Chemical Name	8-Bromo-4-methylquinazoline	-
CAS Number	1666113-01-4	[2] [3]
Molecular Formula	C ₉ H ₇ BrN ₂	-

| Molecular Weight | 223.07 g/mol | - |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. For quinazoline derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. While a full, formally published spectral assignment for **8-Bromo-4-methylquinazoline** is not readily available, spectral data can be found on chemical supplier databases.^{[2][4]} The expected chemical shifts can be predicted based on the analysis of related quinazoline structures.^{[5][6]}^[7]

- ¹H NMR: The aromatic protons on the benzene portion of the quinazoline ring will appear as a distinct set of signals. The methyl group protons at the C4 position will typically appear as a singlet in the upfield region (around 2.6 ppm). The proton at the C2 position, if present, would be a singlet in the downfield region.
- ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom attached to the bromine (C8) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon will appear as a signal in the upfield region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Core Physicochemical Properties and Determination Protocols

The following sections detail the key physicochemical properties and the standardized, self-validating protocols for their determination.

Melting Point

Expertise & Experience: The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting point range. The choice of a slow heating rate (approx. 1-2°C per minute) near the expected melting point is a causal factor in achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.^[8]

Data Presentation: While the specific melting point for **8-Bromo-4-methylquinazoline** is not published, Table 2 provides data for a structurally related compound to serve as an estimation.

Table 2: Melting Point Data for a Related Quinoline Derivative

Compound	Melting Point (°C)
----------	--------------------

| N-(3-Chlorophenyl)acetamide | 77-78 |

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

Trustworthiness: This protocol incorporates a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow-rate measurement to ensure accuracy and reproducibility.[9]

- Sample Preparation:

- Place a small amount of dry **8-Bromo-4-methylquinazoline** powder on a clean, dry watch glass.
- Grind the compound into a fine powder using a spatula.
- Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
- Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of approximately 3 mm.[8]

- Apparatus Setup:

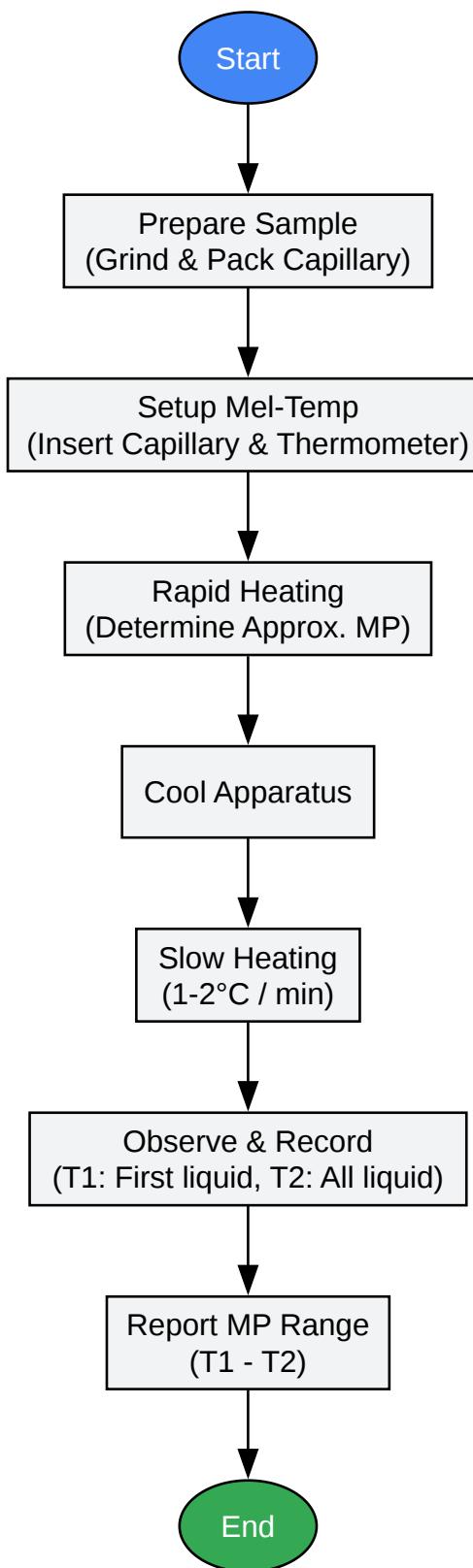
- Insert the capillary tube into one of the sample channels of the Mel-Temp apparatus.
- Place a calibrated thermometer in the designated well.

- Measurement:

- Rapid Preliminary Run: Turn on the apparatus and set a high heating rate to quickly determine the approximate melting temperature. Record this value.
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
- Insert a new, freshly prepared capillary tube.
- Heat the apparatus again, but at a much slower rate, ensuring the temperature increases by no more than 2°C per minute as it approaches the expected melting point.
- Observe the sample through the magnifying lens.
- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the last solid crystal melts completely.[10]
- The melting point is reported as the range $T_1 - T_2$.

- Validation: Repeat the accurate determination at least twice to ensure the results are consistent.

Workflow Visualization:

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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

Expertise & Experience: Solubility is a cornerstone property in drug development, influencing everything from reaction work-ups to bioavailability. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.^{[11][12]} For ionizable compounds like quinazolines, solubility is highly pH-dependent. The basic nitrogen atoms in the quinazoline ring are expected to be protonated in acidic solutions, forming a more soluble salt. Therefore, testing solubility in aqueous acid and base is a critical diagnostic step.^{[13][14]}

Data Presentation: A qualitative solubility profile is determined by testing the compound's solubility in a range of standard solvents.

Table 3: Solubility Classification Scheme

Solvent	Type	Expected Solubility of 8-Bromo-4-methylquinazoline	Rationale
Water (H ₂ O)	Polar, Protic	Likely Insoluble	The molecule is largely non-polar despite the nitrogen atoms.
5% Hydrochloric Acid (HCl)	Acidic, Aqueous	Likely Soluble	The basic nitrogen atoms will be protonated to form a soluble salt. [14]
5% Sodium Hydroxide (NaOH)	Basic, Aqueous	Likely Insoluble	No acidic protons are present to react with the base.
Diethyl Ether (Et ₂ O)	Non-polar	Likely Soluble	The overall non-polar character of the molecule should favor solubility.
Dichloromethane (CH ₂ Cl ₂)	Polar, Aprotic	Likely Soluble	Good general solvent for many organic compounds.

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Likely Soluble | A strong polar aprotic solvent, often used for stock solutions.[\[15\]](#) |

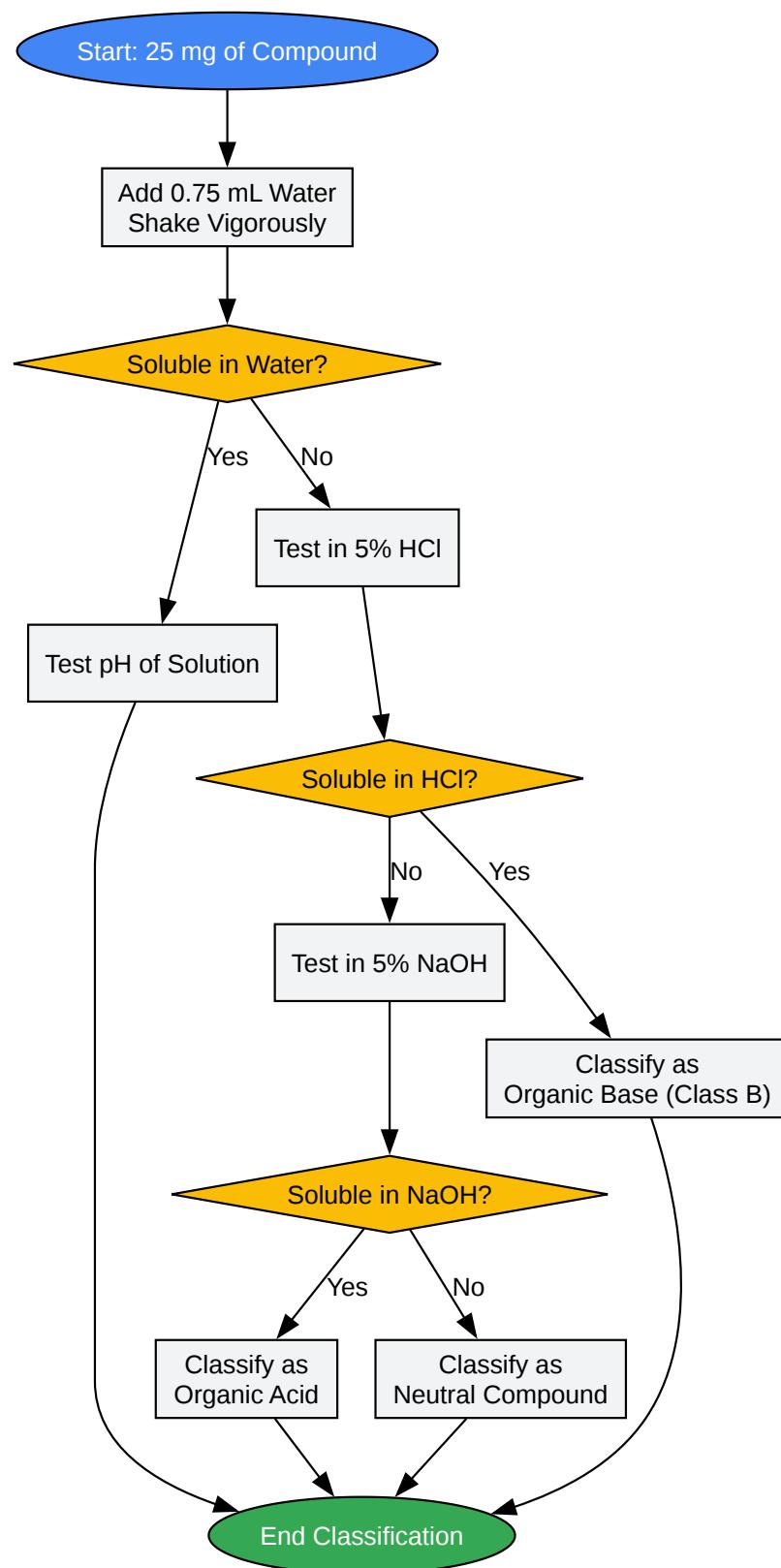
Experimental Protocol: Qualitative Solubility Determination

Trustworthiness: This systematic, multi-solvent protocol allows for the classification of the compound based on its functional groups and polarity, providing a self-validating characterization.[\[13\]](#)

- Preparation:

- Label a series of small, clean test tubes, one for each solvent to be tested (Water, 5% HCl, 5% NaOH, Diethyl Ether, etc.).
- Place approximately 25 mg of **8-Bromo-4-methylquinazoline** into each test tube.[13]
- Solvent Addition and Observation:
 - To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total of 0.75 mL.[13]
 - After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[11]
 - Observe the mixture. Classify the solubility as:
 - Soluble: The solid completely dissolves to form a clear solution.
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.[11]
 - Record the observation.
- Systematic Testing:
 - Begin with water. If the compound is water-insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to probe its acid-base properties.[14]
 - Independently, test the solubility in organic solvents like diethyl ether, dichloromethane, and DMSO.
- pH Test (if water-soluble):
 - If the compound is found to be soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[16]

Workflow Visualization:

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Caption: Decision workflow for the acid-base solubility classification of an organic compound.

Stability and Storage

Expertise & Experience: The stability of a compound under various conditions is paramount for its reliable use in experiments and for long-term storage. Quinazoline derivatives can be susceptible to degradation from light (photostability) and changes in temperature.[15]

- **Photostability:** Studies on similar quinazoline derivatives have shown that exposure to normal room lighting can influence their spectral properties, indicating potential degradation. Therefore, it is best practice to store the compound protected from light.[15]
- **Storage Temperature:** While some quinazolines are stable at room temperature, refrigeration (2-8°C) is generally recommended for long-term storage to minimize the rate of any potential decomposition reactions.[15][17] The compound should be stored in a tightly sealed container to protect it from moisture.

Recommendations:

- **Storage:** Store **8-Bromo-4-methylquinazoline** in a cool, dry, dark place, preferably in a refrigerator at 2-8°C.[17]
- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid inhalation of dust and contact with skin and eyes.[20]

Conclusion

This guide has outlined the essential physicochemical properties of **8-Bromo-4-methylquinazoline** and provided robust, validated protocols for their experimental determination. While published data for this specific molecule is limited, a clear characterization can be achieved through the systematic application of the described NMR, mass spectrometry, melting point, and solubility analyses. This foundational knowledge is indispensable for any researcher intending to utilize this compound in synthesis, medicinal chemistry, or broader drug development efforts.

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